N-异丙基氧杂环丙烷-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

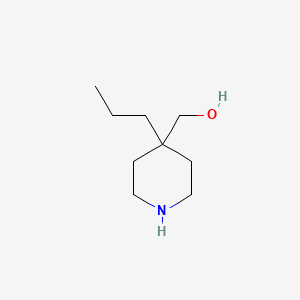

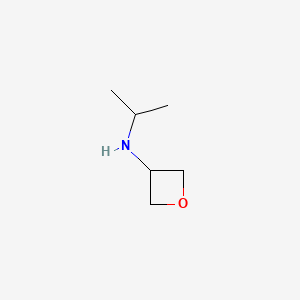

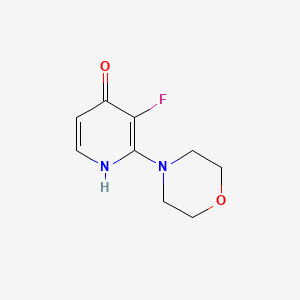

N-Isopropyloxetan-3-amine is a chemical compound with the molecular formula C6H13NO . It is a derivative of the four-membered oxetane ring, which has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .

Synthesis Analysis

The synthesis of oxetane derivatives, including N-Isopropyloxetan-3-amine, has been a topic of interest in recent years . The methods for the synthesis of oxetane derivatives are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .Chemical Reactions Analysis

While specific chemical reactions involving N-Isopropyloxetan-3-amine are not explicitly mentioned in the literature, the oxetane ring in general is known for its propensity to undergo ring-opening reactions . The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .科学研究应用

用于降解含氮化合物的先进氧化工艺含氮化合物(如 N-异丙基氧杂环丙烷-3-胺)在各个行业中普遍存在,并且以其对传统降解工艺的抵抗力而闻名。高级氧化工艺 (AOP) 已显示出高效降解这些化合物(包括胺和偶氮染料)的希望,方法是针对其结构内的氮原子。这些工艺(包括臭氧和芬顿反应)已针对其降解效率进行了比较,结果表明臭氧对大多数胺具有高反应性。这些处理的有效性随工艺参数(如 pH 值、浓度和处理时间)而变化。在优化条件下结合不同 AOP 的混合方法显示出协同效应,为特定废水提供了定制的解决方案 Akash P. Bhat & P. Gogate, 2021。

用于羧酸液-液萃取的溶剂开发用于羧酸液-液萃取 (LLX) 的溶剂开发的研究强调了含氮萃取剂(包括胺)在提高从水流中回收羧酸的效率方面的重要性。讨论了传统使用三辛胺和加入胺的溶剂体系的改进。这篇综述强调了溶剂技术的不断发展,重点关注了含氮萃取剂在优化酸回收过程中的作用及其对此类操作经济可行性的潜在影响 L. Sprakel & B. Schuur, 2019。

用于 CO2 捕获的胺官能化金属有机骨架胺官能化的金属有机骨架 (MOF) 因其在 CO2 捕获中的潜在应用而备受关注。引入碱性氨基官能团可增强 CO2 相互作用,从而提高吸附容量。已经开发出各种合成方法,包括原位合成、后改性和物理浸渍,以获得具有高 CO2 吸附容量的 MOF。此外,基于胺官能化 MOF 的膜已展示出优异的 CO2 分离性能,突出了它们在解决 CO2 捕获挑战中的潜力 Yichao Lin, Chunlong Kong, & Liang Chen, 2016。

水性胺捕获 CO2 的计算模型计算方法在研究二氧化碳和水性胺之间的相互作用以捕获 CO2 中的作用已得到严格审查。这包括检查胺-CO2 平衡、动力学以及预测胺降解反应。高级量子化学方法以及分子动力学模拟已经深入了解了基于胺的 CO2 捕获的机理,为设计更有效的捕获剂提供了指导。这篇综述强调了计算模拟在增强我们对 CO2 捕获过程的理解以及开发新型捕获剂方面的潜力 Xin Yang et al., 2017。

安全和危害

Amines, such as N-Isopropyloxetan-3-amine, can pose occupational hazards. Exposure to amine vapors can lead to visual disturbances, a symptom related to corneal edema and vesicular collection of fluid within the corneal subepithelial cells . Proper handling and disposal protocols must be followed to minimize their impact on human health .

属性

IUPAC Name |

N-propan-2-yloxetan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5(2)7-6-3-8-4-6/h5-7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESAXGZAVQQNBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1COC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isopropyloxetan-3-amine | |

CAS RN |

1341782-83-9 |

Source

|

| Record name | N-(propan-2-yl)oxetan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B580953.png)

![5-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B580954.png)

![1-[1-(2-Methylpropyl)-1H-indol-3-yl]ethanone](/img/structure/B580959.png)

![(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one](/img/structure/B580964.png)